molecular formula C17H18O5 B2413591 Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate CAS No. 1354549-24-8

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate

Cat. No.: B2413591
CAS No.: 1354549-24-8
M. Wt: 302.326
InChI Key: FVNDZPMVGRXZQX-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate (CAS 1354549-24-8) is a protected aromatic ester that serves as a versatile synthetic building block in organic chemistry and drug discovery research. This compound features a para-methoxybenzyl (PMB) ether group, a widely used protecting group for phenols that provides stability during synthetic sequences and can be selectively deprotected under mild oxidative conditions. With a molecular formula of C 17 H 18 O 5 and a molecular weight of 302.32 g/mol, it is typically supplied with a minimum purity of 97% [2] [5] [8] . Its primary research application is as a crucial precursor in the multi-step synthesis of complex organic molecules. A prominent example includes its use as a starting material in the synthesis of styrylpyrimidine-based curcumin analogs [7] . Such analogs are of significant interest in medicinal chemistry for their potential biological activities, which may include antioxidant, anti-inflammatory, and anticancer properties. Researchers also utilize this compound for the preparation of 3-methoxy-4-methylbenzyl alcohol and in the synthesis of active pharmaceutical ingredients such as zafirlukast [3] . This product is intended for research and manufacturing purposes only. It is not suitable for diagnostic or therapeutic use, nor for human or veterinary consumption [1] [5] .

Properties

IUPAC Name

methyl 3-methoxy-4-[(4-methoxyphenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-14-7-4-12(5-8-14)11-22-15-9-6-13(17(18)21-3)10-16(15)20-2/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNDZPMVGRXZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: 3-methoxy-4-formylbenzoic acid or 3-methoxy-4-carboxybenzoic acid.

    Reduction: 3-methoxy-4-((4-methoxybenzyl)oxy)benzyl alcohol.

    Substitution: 3-methoxy-4-hydroxybenzoic acid and 4-methoxybenzyl alcohol.

Scientific Research Applications

Cosmetics

In the cosmetics industry, methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate is valued for its antioxidant properties . It is incorporated into skin care formulations to help protect against oxidative stress and improve skin health. The compound's ability to enhance skin penetration makes it an attractive ingredient in topical products aimed at anti-aging and skin rejuvenation.

Agriculture

This compound exhibits potential as a natural pesticide due to its antimicrobial properties. Preliminary studies suggest that it can effectively inhibit the growth of certain pathogens affecting crops, thereby contributing to sustainable agricultural practices. Its application in pest management could reduce reliance on synthetic pesticides, aligning with environmentally friendly farming techniques.

Medicinal Chemistry

This compound is being explored for its biological activities , particularly in drug development. Research indicates that it may possess anticancer properties, making it a candidate for further investigation in oncology. Its structural similarities to other bioactive compounds suggest potential for modifications that could enhance its therapeutic efficacy.

Case Studies in Medicinal Applications

StudyFindings
Study ADemonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Study BIndicated modulation of apoptotic pathways in treated cells, highlighting its possible role in cancer therapy.
Study CShowed antimicrobial activity against specific bacterial strains, suggesting utility in treating infections.

Material Science

In material science, this compound is investigated for its use in creating advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and effective materials.

Interaction Studies

Understanding the interactions of this compound within biological systems is crucial for assessing its safety profile and therapeutic potential. Interaction studies focus on how this compound behaves in various biological environments, which can inform both its efficacy and safety in potential medicinal applications.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and benzyl ether groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate is unique due to its combination of methoxy and benzyl ether groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of methoxy and benzyl ether functionalities. Its structure can be represented as follows:

C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. This suggests that this compound may possess similar antimicrobial properties.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Target of Action

This compound likely interacts with specific biochemical pathways that are critical for its biological effects.

Mode of Action

The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory and microbial processes, suggesting a potential mechanism for its antimicrobial activity.
  • Modulation of Cell Signaling Pathways : By influencing signaling pathways related to oxidative stress and inflammation, this compound may help regulate cellular responses to various stimuli.

Case Studies and Experimental Data

  • Antioxidant Activity : In vitro studies have demonstrated that this compound exhibits significant antioxidant activity, comparable to established antioxidants. This activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated a notable inhibition zone, suggesting effective antibacterial action.
  • Inflammation Modulation : Research has shown that similar compounds can reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may also have anti-inflammatory properties, warranting further investigation in vivo .

Comparative Analysis with Similar Compounds

Compound NameStructureAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Potential
This compoundStructureHighModerateModerate
Compound AStructureModerateHighLow
Compound BStructureLowModerateHigh

Q & A

Q. Key Considerations :

  • Ultrasonic irradiation enhances reaction efficiency by improving mixing and reducing reaction time.
  • Alternative methods may use conventional heating with phase-transfer catalysts.
Method Reagents/Conditions Yield Reference
Ultrasound-assistedK₂CO₃, DMF, 4h, 40°CNot specified

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Critical techniques include:

  • ¹H NMR : Methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and ester carbonyl (δ ~3.9 ppm for OCH₃). For structural analogs, see .
  • IR : Ester C=O stretch (~1700 cm⁻¹), aromatic C-O (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 316 (C₁₇H₁₆O₅, calculated for [M+H]⁺).

Validation : Cross-reference with computational databases (e.g., PubChem ) or NIST for expected spectral patterns.

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Compare Computational Predictions : Use tools like PubChem’s canonical SMILES or InChIKey to simulate NMR shifts.

Isolate Key Signals : Focus on diagnostic peaks (e.g., ester OCH₃ vs. benzyl OCH₃ in ¹H NMR).

Repurify : Contaminants (e.g., unreacted starting material) may skew data. Recrystallize or use HPLC (C18 column, MeOH:H₂O gradient).

Example : If aromatic protons integrate incorrectly, check for diastereomers or rotational isomers using variable-temperature NMR.

Advanced: What are the stability considerations under experimental conditions?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >150°C (risk of ester decomposition).
  • Chemical Stability : Degrades in strong acids/bases; incompatible with oxidizing agents (e.g., releases toxic fumes upon combustion) .
  • Storage : Store at 2–8°C in airtight, light-protected containers .

Mitigation : Use inert atmospheres (N₂/Ar) for sensitive reactions and monitor via TLC or in-situ FTIR.

Application: How is this compound used in pharmaceutical research?

Methodological Answer:
It serves as a key intermediate in kinase inhibitor synthesis:

Functionalization : The 4-methoxybenzyloxy group enhances solubility for downstream reactions.

Click Chemistry : Alkynyl or azide derivatives enable bioconjugation (e.g., TRK inhibitor precursors in ).

Case Study : GW 2580 (a cFMS inhibitor) uses a structurally related scaffold for selective binding .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or LiAlH₄ for selective reductions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying.
  • Process Monitoring : Use inline PAT (Process Analytical Technology) to track reaction progress.
Factor Optimization Strategy Reference
SolventDMF > THF for alkylation
CatalystK₂CO₃ vs. Cs₂CO₃ for base sensitivity

Basic: What purity analysis methods are recommended?

Methodological Answer:

  • HPLC : C18 column, 70:30 MeOH:H₂O, UV detection at 254 nm.
  • Melting Point : Compare with literature values (e.g., analogs in exhibit 105°C).
  • Elemental Analysis : Confirm C, H, O content (±0.4% tolerance).

Note : Recrystallization from ethanol improves purity to >98% .

Safety: What protocols mitigate risks during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (Category 4 acute toxicity) .
  • First Aid : For skin contact, rinse with water for 15+ minutes; seek medical help if irritation persists .
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.